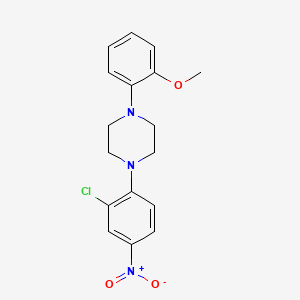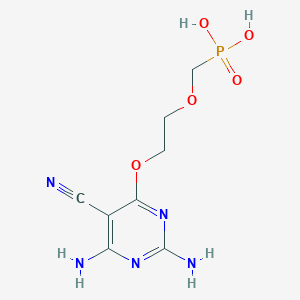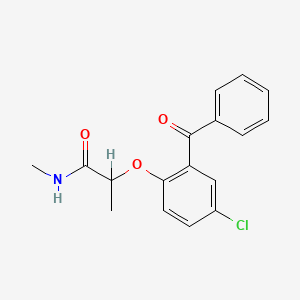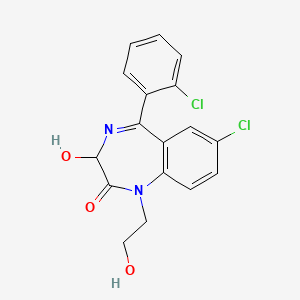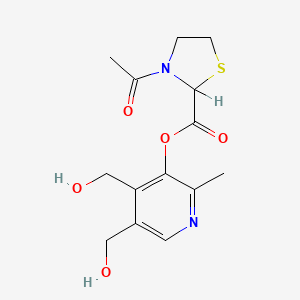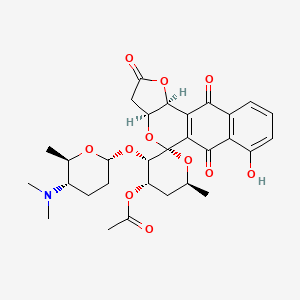![molecular formula C15H10ClNS2 B1226037 2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)
2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-[(3-chlorophenyl)thio]-2-thiophenyl]pyridine is an aryl sulfide.
Applications De Recherche Scientifique
Insecticidal Activities
Pyridine derivatives, including compounds structurally related to 2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine, have demonstrated significant insecticidal properties. For instance, certain pyridine derivatives have shown to be effective against the cowpea aphid, Aphis craccivora Koch, with some exhibiting insecticidal activity about 4-fold that of conventional insecticides like acetamiprid (Bakhite et al., 2014).
Optical and Structural Characteristics
Studies on pyridine derivatives have also explored their optical and structural characteristics. For example, certain pyridine derivatives have been characterized for their thermal, structural, and optical properties, including the investigation of their diode characteristics and potential applications in optoelectronics (Zedan et al., 2020).
Antimicrobial and Anticancer Properties
The pyridine nucleus is a crucial component in various medicinal, agricultural, and industrial applications. Compounds with pyridine structures have been synthesized and evaluated for their antimicrobial and antifungal activities, with some demonstrating moderate activity at certain concentrations (Bhuva et al., 2015). Additionally, novel pyridine ring systems have been synthesized and tested for their anticancer activity, with certain compounds showing promising results against specific cancer cell lines (Elansary et al., 2012).
Molecular Docking and Enantiomeric Synthesis
Molecular docking studies have been conducted on pyridine derivatives, particularly focusing on potential thrombin inhibitors. For instance, enantiomerically pure pyrrolidine derivatives have been synthesized and studied for their potential antithrombin activity (Ayan et al., 2013).
Propriétés
Formule moléculaire |
C15H10ClNS2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-[5-(3-chlorophenyl)sulfanylthiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H10ClNS2/c16-11-4-3-5-12(10-11)18-15-8-7-14(19-15)13-6-1-2-9-17-13/h1-10H |
Clé InChI |
OVDSJRWWDQHNEL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)SC3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(S2)SC3=CC(=CC=C3)Cl |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)
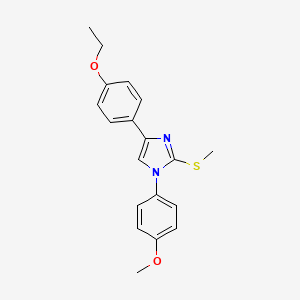
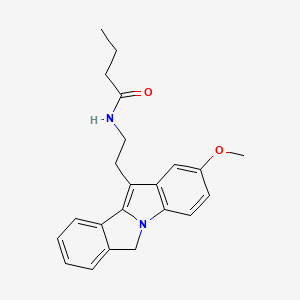
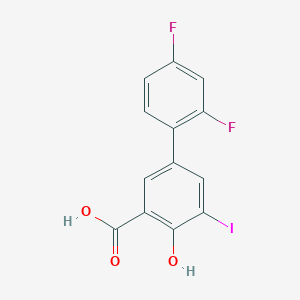
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
